molecular formula C15H14O4 B1259992 Miliusolide

Miliusolide

Cat. No.: B1259992
M. Wt: 258.27 g/mol
InChI Key: GUAAVFCFGIYUNB-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Miliusolide is a natural product found in Miliusa balansae with data available.

Scientific Research Applications

1. Chemical Isolation and Structural Analysis

Miliusolide is a homogentisic acid derivative isolated from the Miliusa balansae plant. It was structurally determined using spectroscopic methods, along with the identification of other compounds like pachypodol and chrysosplenol C (Huong, Kamperdick, & Sung, 2004).

2. Plant Constituents and Derivatives

In the study of Miliusa velutina, this compound was identified as an enediyne-γ-lactone derivative. This exploration highlighted the presence of various fatty acid-derived lactones in the plant's stem bark (Connolly, Dagli, & Haque, 2005).

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

[(3aS,5S,7aR)-2-oxo-3a,4,5,7a-tetrahydro-3H-1-benzofuran-5-yl] benzoate

InChI

InChI=1S/C15H14O4/c16-14-9-11-8-12(6-7-13(11)19-14)18-15(17)10-4-2-1-3-5-10/h1-7,11-13H,8-9H2/t11-,12+,13-/m0/s1

InChI Key

GUAAVFCFGIYUNB-XQQFMLRXSA-N

Isomeric SMILES

C1[C@H]2CC(=O)O[C@H]2C=C[C@H]1OC(=O)C3=CC=CC=C3

Canonical SMILES

C1C2CC(=O)OC2C=CC1OC(=O)C3=CC=CC=C3

Synonyms

5-benzoyloxy-3a,4,5,7a-tetrahydro-3H-benzofuran-2-one
miliusolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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